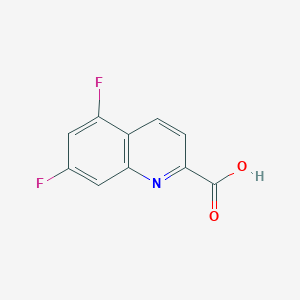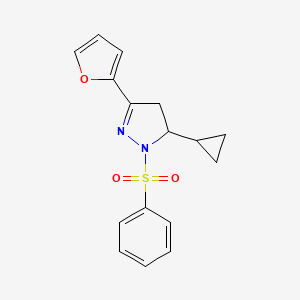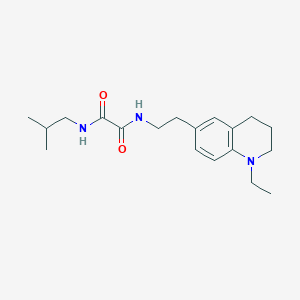
5,7-Difluoroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Quinolines often target various enzymes and receptors in the body. For instance, some quinolines are known to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Mode of Action
The interaction of quinolines with their targets can lead to changes in cellular processes. For example, by inhibiting xanthine oxidase, some quinolines can reduce the production of uric acid, thereby managing conditions like gout .
Biochemical Pathways
Quinolines can affect several biochemical pathways. In the case of xanthine oxidase inhibitors, they impact purine metabolism, leading to decreased uric acid levels .
Result of Action
The molecular and cellular effects of quinolines depend on their specific targets and mode of action. For xanthine oxidase inhibitors, the result is a decrease in uric acid levels .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 5,7-Difluoroquinoline-2-carboxylic acid are currently unknown. Given its structural similarity to quinoline, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It’s plausible that it could exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It’s plausible that it could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It’s plausible that it could interact with various transporters or binding proteins and could potentially affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound is not well-understood. It’s plausible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. For example, the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K) results in the formation of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as methoxide.
Oxidation and Reduction: Modifications of the quinoline ring structure.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium or other metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in liquid ammonia.
Cross-Coupling Reactions: Palladium catalysts, often in the presence of phosphine ligands and base.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Scientific Research Applications
5,7-Difluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with antibacterial, antineoplastic, and antiviral activities.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Material Science: Utilized in the development of liquid crystals and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline: Another fluorinated quinoline with similar properties but different fluorine atom positions.
7-Fluoroquinoline: A simpler fluorinated quinoline with only one fluorine atom.
Uniqueness
5,7-Difluoroquinoline-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which provides distinct electronic and steric effects. These effects influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-difluoroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-5-3-7(12)6-1-2-8(10(14)15)13-9(6)4-5/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVABAXGAJRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2522273.png)
![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)


![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2522282.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2522284.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2522292.png)

